2-Fluoro-benzo[b]thiophene
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Overview
Description
2-Fluoro-benzo[b]thiophene is a fluorinated derivative of benzothiophene, an aromatic organic compound with a sulfur atom incorporated into a five-membered ring fused to a benzene ring.
Preparation Methods
The synthesis of 2-Fluoro-benzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of β,β-difluoro-o-methylsulfinylstyrene with trifluoroacetic anhydride and triethylamine in dichloromethane, followed by treatment with potassium carbonate, yielding this compound in high yield . Another method involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production, focusing on cost-efficiency and yield optimization.
Chemical Reactions Analysis
2-Fluoro-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it to thiols or other reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures
Common reagents used in these reactions include trifluoroacetic anhydride, triethylamine, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-benzo[b]thiophene has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it suitable for use in various electronic devices, including sensors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Fluoro-benzo[b]thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
2-Fluoro-benzo[b]thiophene can be compared with other fluorinated thiophene derivatives and benzothiophenes. Similar compounds include:
2-Fluorothiophene: A simpler fluorinated thiophene with similar electronic properties but lacking the fused benzene ring.
Benzothiophene: The non-fluorinated parent compound with a wide range of applications in medicinal chemistry and material science.
2,3-Difluorobenzo[b]thiophene: A more heavily fluorinated derivative with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C8H5FS |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H5FS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H |
InChI Key |
SAESIODBZLTTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)F |
Origin of Product |
United States |
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